

Spectroscopic Profile of 4-Fluoro-2-iodo-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-iodo-1-nitrobenzene

Cat. No.: B1319200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Fluoro-2-iodo-1-nitrobenzene** (CAS No. 41860-64-4). Due to the limited availability of public experimental data, this document presents the known ^1H Nuclear Magnetic Resonance (NMR) data, alongside predicted ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally related compounds. This guide also outlines detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Fluoro-2-iodo-1-nitrobenzene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
7.15-7.23	m	-	H-5
7.75	dd	3.50, 7.60	H-6
7.97	dd	1.6, 8.8	H-3

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) (ppm)	Assignment
90 - 100	C-2 (C-I)
115 - 120 (d, ¹ JCF ≈ 20-30 Hz)	C-3 (CH)
125 - 130 (d, ³ JCF ≈ 5-10 Hz)	C-5 (CH)
140 - 145	C-6 (CH)
148 - 153	C-1 (C-NO ₂)
160 - 165 (d, ¹ JCF ≈ 240-260 Hz)	C-4 (C-F)

Note: The chemical shifts for carbons bearing fluorine will appear as doublets due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1580, 1500 - 1450	Medium to Strong	Aromatic C=C bending
1530 - 1500	Strong	Asymmetric NO ₂ stretch
1350 - 1330	Strong	Symmetric NO ₂ stretch
1250 - 1200	Strong	C-F stretch
850 - 800	Strong	C-H out-of-plane bending
~550	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Identity	Notes
267	$[M]^+$	Molecular ion
140	$[M - I]^+$	Loss of iodine radical
120	$[M - NO_2 - F]^+$	Loss of nitro and fluoro groups
94	$[C_6H_3F]^+$	Fragment after loss of I and NO_2
75	$[C_6H_3]^+$	Phenyl fragment

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **4-Fluoro-2-iodo-1-nitrobenzene**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

1H NMR Spectroscopy Protocol:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent: $CDCl_3$.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.

- Acquisition Parameters:
 - Spectral Width: ~16 ppm.
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay: 1-2 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy Protocol:

- Instrument: 100 MHz (or corresponding frequency for the available ^1H spectrometer) NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: ~240 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
- Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol.
- Record a background spectrum of the clean, empty ATR accessory.
- Place a small amount of solid **4-Fluoro-2-iodo-1-nitrobenzene** onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

IR Spectroscopy Protocol:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **4-Fluoro-2-iodo-1-nitrobenzene** in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

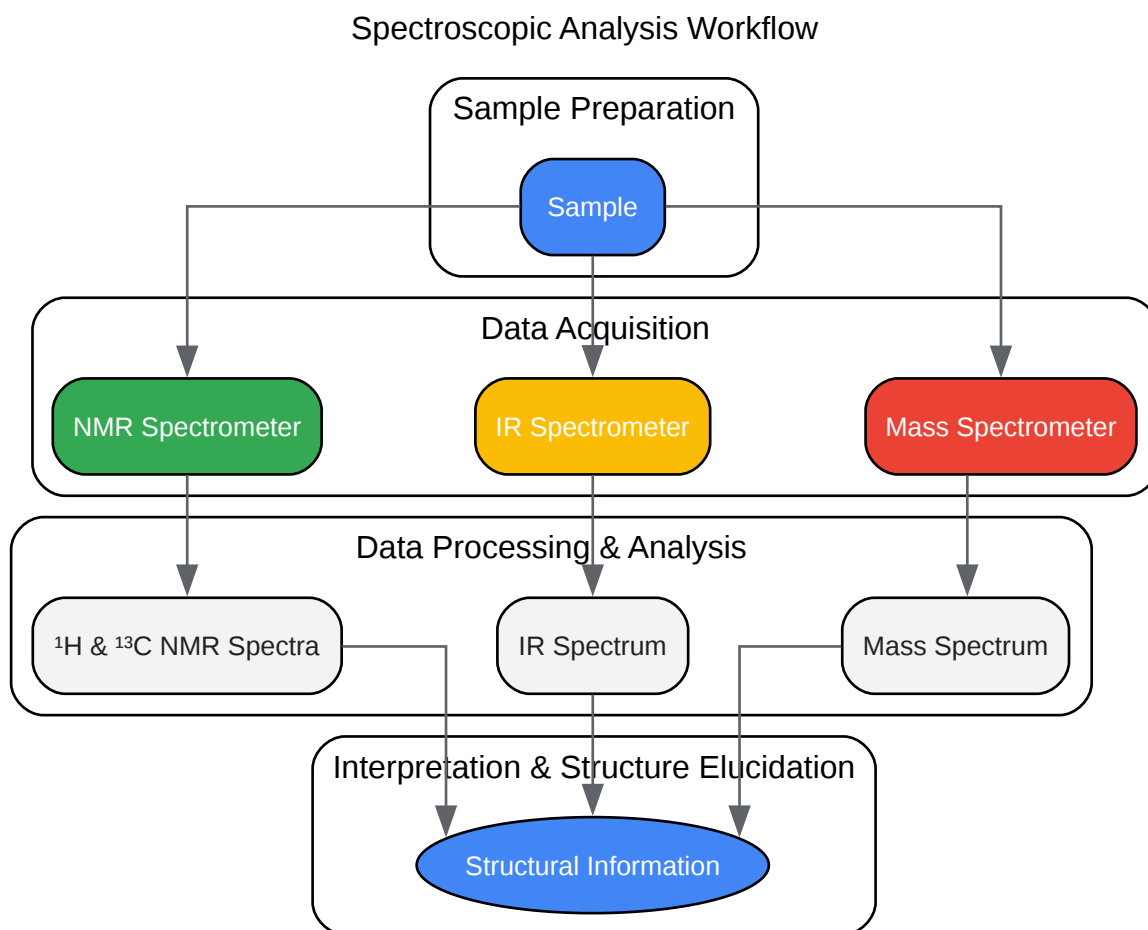
Mass Spectrometry Protocol (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

- Mass Range: m/z 50-500.
- Inlet System (if using GC):
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans across the chromatographic peak if using GC-MS.

Visualizations

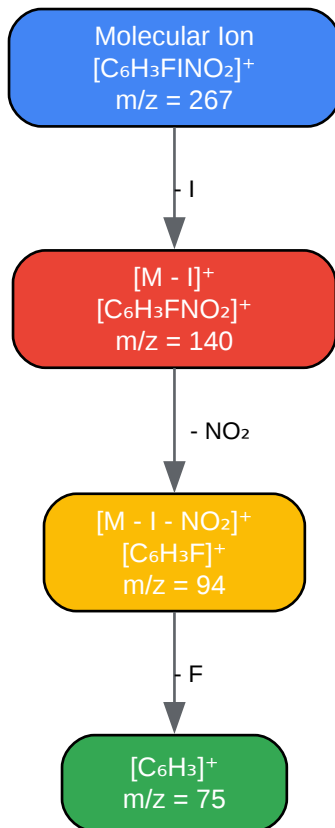
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Predicted EI-MS Fragmentation.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-2-iodo-1-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1319200#spectroscopic-data-for-4-fluoro-2-iodo-1-nitrobenzene-nmr-ir-ms\]](https://www.benchchem.com/product/b1319200#spectroscopic-data-for-4-fluoro-2-iodo-1-nitrobenzene-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com